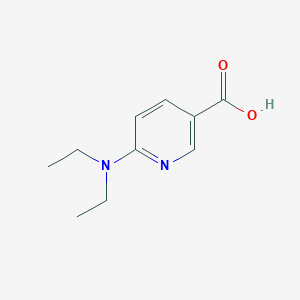

6-(Diethylamino)pyridine-3-carboxylic acid

Description

Significance of Pyridine-3-carboxylic Acid Core in Contemporary Chemical Research

The pyridine-3-carboxylic acid framework, also known as nicotinic acid, is a highly versatile and valuable scaffold in modern medicinal chemistry and materials science. nih.govnih.gov Its significance stems from a combination of its structural and electronic properties. The pyridine (B92270) ring, being aromatic and electron-deficient, can engage in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group at the 3-position adds polarity and provides a site for coordination with metal ions, a feature that is particularly useful in the design of enzyme inhibitors. nih.gov

This structural motif is a key component in a wide array of pharmaceuticals and agrochemicals. chemimpex.commdpi.com Derivatives of pyridine-3-carboxylic acid have demonstrated a broad spectrum of biological activities, leading to their use in treatments for infections, inflammation, and cancer. nih.gov The ease with which various positions on the pyridine ring can be substituted allows for extensive structural modifications, enabling the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties. nih.gov This adaptability makes pyridine-3-carboxylic acid derivatives a continuing focus of research for the development of novel therapeutic agents. chemimpex.com

Role of Dialkylamino Substituents in Modulating Pyridine Reactivity and Properties

The introduction of a dialkylamino group, such as a diethylamino substituent, onto the pyridine ring significantly alters its electronic properties and reactivity. These groups are strong electron-donating groups through resonance, which increases the electron density of the pyridine ring. This heightened electron density can, in turn, influence the basicity of the pyridine nitrogen and the reactivity of the ring towards electrophilic substitution.

Research Landscape and Scholarly Focus on 6-(Diethylamino)pyridine-3-carboxylic acid and its Analogues

The specific compound, this compound, is a derivative of pyridine that incorporates both the key carboxylic acid feature and the modulating diethylamino group. ontosight.ai While extensive, large-scale research specifically targeting this single molecule is not widely documented in publicly available literature, its structural motifs are present in compounds explored in medicinal chemistry. ontosight.ainih.gov Compounds with similar structures have been investigated for their potential in fields such as neuropharmacology and oncology. ontosight.ai

Research into analogous structures, such as 6-dialkylaminopyrimidine carboxamides, has been conducted in the search for novel therapeutic agents, for example, in the context of antitubercular drug discovery. nih.gov The synthesis of such compounds often involves the coupling of a chloro-substituted heterocyclic carboxylic acid with an appropriate amine, followed by the displacement of the chloro group with a dialkylamine. nih.gov The scholarly focus on these and other related structures underscores the perceived potential of the 6-(dialkylamino)pyridine-3-carboxylic acid scaffold in the development of new chemical entities with valuable biological activities.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 897399-88-1 |

| Canonical SMILES | CCN(CC)C1=NC=C(C=C1)C(=O)O |

Structure

3D Structure

Properties

IUPAC Name |

6-(diethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNZJVCIBXXKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyridine 3 Carboxylic Acid Derivatives

Approaches to Pyridine-3-carboxylic Acid Amides with Dialkylamino Moieties

The incorporation of a dialkylamino group onto the pyridine (B92270) ring, in conjunction with an amide functionality at the 3-position, yields compounds with significant potential in various fields of chemical research. One classical and effective method for the synthesis of such derivatives involves the use of quinolinic acid anhydride (B1165640) as a starting material.

Synthesis from Quinolinic Acid Anhydride and Secondary Amines

A well-established method for the preparation of N-dialkylamides of pyridine-3-carboxylic acid involves a two-step process starting from quinolinic acid anhydride. This process begins with the reaction of the anhydride with a secondary amine, such as diethylamine, leading to the formation of an intermediate salt. Subsequent heating of this intermediate induces decarboxylation, yielding the desired N,N-dialkyl-pyridine-3-carboxamide.

The initial reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl groups of the quinolinic acid anhydride. This ring-opening reaction forms the corresponding dialkylamine salt of a pyridine-2,3-dicarboxylic acid monoamide. The subsequent decarboxylation step is typically carried out at elevated temperatures, often around 180°C. During this step, carbon dioxide is eliminated, and the desired pyridine-3-carboxylic acid dialkylamide is formed. The product can then be purified by distillation under reduced pressure. This method is versatile and can be applied to a range of secondary amines, allowing for the synthesis of various N-substituted pyridine-3-carboxamides. google.com

For example, the reaction of quinolinic acid anhydride with diethylamine, followed by heating, produces pyridine-3-carboxylic acid diethylamide. Similarly, using other secondary amines like dipropylamine, diamylamine, or piperidine (B6355638) results in the formation of the corresponding N-substituted amides. google.com

Preparation of Pyridinecarboxylic Acid Ester Derivatives with Dialkylamino Groups

The synthesis of pyridinecarboxylic acid esters bearing dialkylamino groups is another important transformation. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the direct introduction of an ester functionality onto a pyridine ring, particularly from halopyridine precursors.

Palladium-Catalyzed Carbonylation Reactions of Halopyridines

Palladium-catalyzed carbonylation of halopyridines provides a direct and efficient route to pyridinecarboxylic acid esters. This reaction typically involves the treatment of a halopyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.

For instance, the preparation of pyridine carboxylic acid ester derivatives can be achieved by reacting a dihalopyridine compound with carbon monoxide and an alkanol in the presence of a weak base and a catalytically active complex of palladium with a bisdiphenylphosphine ligand. This method allows for the selective monocarbonylation of dihalopyridines to furnish the corresponding pyridinecarboxylic acid esters in high yields. The reaction conditions can be tuned to favor the carbonylation at a specific position on the pyridine ring. The presence of a dialkylamino group on the starting halopyridine is well-tolerated in these reactions, enabling the synthesis of pyridinecarboxylic acid esters with this functionality.

General Derivatization Strategies for Pyridine-3-carboxylic Acid Scaffolds

The pyridine-3-carboxylic acid scaffold can be further functionalized through a variety of chemical transformations, including cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, and the synthesis of a wide range of amides and esters.

Incorporation of Substituted Groups via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyridine-3-carboxylic acid core. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a pyridine derivative and an organoboron compound. For instance, a decarbonylative Suzuki cross-coupling of pyridine-3-carboxylic acid with aryl boronic acids has been reported. This reaction, catalyzed by a palladium complex, allows for the synthesis of 3-arylpyridines in good yields. The reaction is tolerant of various functional groups on both the pyridine and the boronic acid partner. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a halopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives. A decarbonylative Sonogashira cross-coupling of carboxylic acids, including 3-pyridyl carboxylic acid, has been developed. This palladium-catalyzed reaction allows for the formation of a C(sp2)–C(sp) bond, offering a route to functionalized alkynes. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridine ring. This palladium-catalyzed reaction can be applied to halopyridine derivatives of pyridine-3-carboxylic acid to synthesize a variety of aminopyridine compounds. The choice of ligand is crucial for the success of this transformation. nih.govacsgcipr.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Below is a table summarizing examples of cross-coupling reactions on pyridine-3-carboxylic acid derivatives:

| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pyridine-3-carboxylic acid | 4-Methoxyphenyl boronic acid | Pd(OAc)₂ / L6 | 3-(4-Methoxyphenyl)pyridine | 90 | nih.gov |

| Suzuki-Miyaura | 2-Methylpyridine-3-carboxylic acid | 4-Tolylboronic acid | Pd(OAc)₂ / L6 | 2-Methyl-3-(p-tolyl)pyridine | 73 | nih.gov |

| Sonogashira | 3-Pyridyl carboxylic acid | Phenylacetylene | Pd(OAc)₂ / Xantphos | 3-(Phenylethynyl)pyridine | 20 | nih.gov |

| Buchwald-Hartwig | 4-(Pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbenzyl bromide | - | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 39 | nih.gov |

Synthesis of Pyridine-Based Amides and Esters

The carboxylic acid group of pyridine-3-carboxylic acid is a versatile handle for the synthesis of a wide range of amides and esters. These derivatives are often prepared through the activation of the carboxylic acid followed by reaction with an appropriate amine or alcohol.

A variety of modern coupling reagents have been developed to facilitate efficient amide and ester bond formation under mild conditions with minimal side reactions. These reagents are particularly useful for coupling sterically hindered substrates or sensitive functional groups.

Commonly used peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com More advanced reagents include phosphonium (B103445) salts such as BOP, PyBOP, and PyAOP, and aminium/uronium salts like HBTU, HATU, and HCTU. peptide.comuni-kiel.deresearchgate.netacs.org These reagents generate highly reactive activated esters in situ, leading to rapid and efficient amide bond formation.

For ester synthesis, methods such as Fischer esterification under acidic conditions can be employed. Alternatively, activation of the carboxylic acid, for example with diethyl chlorophosphate in pyridine, allows for the direct synthesis of esters from carboxylic acids and alcohols. researchgate.net A recently developed method utilizes a triflylpyridinium reagent for the rapid synthesis of amides and esters at room temperature. researchgate.net

The following table provides examples of amide and ester synthesis from pyridine-3-carboxylic acid and its derivatives:

| Reaction Type | Carboxylic Acid | Amine/Alcohol | Coupling Reagent/Method | Product | Yield (%) | Reference |

| Amide Synthesis | 4-Nitrobenzoic acid | n-Dodecanol | Diethyl chlorophosphate / Pyridine | n-Dodecyl 4-nitrobenzoate | 91 | researchgate.net |

| Amide Synthesis | Benzoic acid | Aniline | T3P / Pyridine | N-Phenylbenzamide | High | organic-chemistry.org |

| Ester Synthesis | Cinnamic acid | Methanol | Diethyl chlorophosphate / Pyridine | Methyl cinnamate | Good | researchgate.net |

| Peptide Coupling | Z-Gly-OH | H-Phe-OMe | HATU / DIPEA | Z-Gly-Phe-OMe | High |

Formation of Related Heterocyclic Carboxylic Acid Derivatives (e.g., Pyrrolidine-3-carboxylic Acids)

The structural motifs found in pyridine-3-carboxylic acid derivatives serve as valuable precursors for the synthesis of other complex heterocyclic compounds, such as pyrrolidine-3-carboxylic acids. These transformations are significant as pyrrolidine-3-carboxylic acid derivatives, also known as β-proline derivatives, are important molecules for their biological activity and as building blocks in medicinal chemistry. oist.jpresearchgate.net Various synthetic strategies have been developed to achieve these transformations, often focusing on achieving high stereoselectivity.

One prominent method involves organocatalytic enantioselective Michael addition reactions. rsc.org A concise synthesis for highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been developed using this approach. researchgate.netrsc.org This method utilizes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral primary amine thiourea (B124793) derived from cyclohexanediamine. researchgate.net This process is advantageous due to its use of readily available starting materials and its ability to achieve the desired product in as few as two simple steps at low temperatures. oist.jp For instance, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with a 97% enantiomeric excess (ee) using this method. researchgate.netrsc.org

Another effective strategy is the asymmetric hydrogenation of a pyrrole-3-carboxylic acid precursor. This method is particularly useful for preparing enantiomerically enriched cyclic β-heteroaryl carboxylic acids. google.com For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids can be synthesized from their corresponding 2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. The process involves hydrogenation under a hydrogen atmosphere using a ruthenium catalyst with a chiral ligand, such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)]. google.com This reaction is typically carried out in a lower aliphatic alcohol like methanol. google.com The resulting products often have high enantiomeric purity, eliminating the need for further purification steps. google.com

| Method | Key Features | Example Product | Purity/Selectivity |

| Organocatalytic Michael Addition | 2-step synthesis, low temperature, uses readily available starting materials (enoates and nitroalkanes). oist.jprsc.org | 5-methylpyrrolidine-3-carboxylic acid | 97% ee researchgate.netrsc.org |

| Asymmetric Hydrogenation | Utilizes a Ruthenium catalyst with a chiral ligand, high enantiomeric purity of the final product. google.com | (S,S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid | 99.4% ee google.com |

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to develop more environmentally benign and efficient methodologies. These approaches focus on reducing waste, shortening reaction times, and lowering energy consumption. nih.gov

A significant green chemistry tool that has been successfully employed is microwave-assisted synthesis. nih.gov This technique has been shown to provide considerable advantages over conventional heating methods in the synthesis of 3-pyridine derivatives. For example, in a one-pot, four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, microwave irradiation in ethanol (B145695) led to excellent yields (82%–94%) and pure products within a very short reaction time (2–7 minutes). nih.gov This stands in stark contrast to conventional heating methods, which often require longer reaction times and may result in lower yields. The efficiency of microwave-assisted synthesis contributes to a more sustainable process by reducing energy usage and potentially minimizing the formation of byproducts. nih.gov

The development of syntheses in high-temperature water instead of volatile organic solvents represents another green approach. thieme-connect.com For instance, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, which can be derived from pyridine carboxylic acid analogues, has been successfully performed in high-temperature water, thereby avoiding the use of strong acids and toxic catalysts. thieme-connect.com

| Approach | Key Principles | Advantages | Example Application |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times (2-7 mins), excellent yields (82-94%), high product purity. nih.gov | One-pot, four-component synthesis of 3-pyridine derivatives. nih.gov |

| One-Pot Multicomponent Reactions | Combining multiple synthetic steps into a single operation. | Reduced solvent use, less waste, fewer purification steps. nih.gov | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles using a betaine (B1666868) catalyst. nih.gov |

| Use of Greener Solvents | Replacing volatile organic solvents with alternatives like water. | Avoids toxic and volatile solvents, can eliminate the need for strong acid catalysts. thieme-connect.com | Synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in high-temperature water. thieme-connect.com |

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding the molecular bonding framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. For 6-(Diethylamino)pyridine-3-carboxylic acid, the spectrum is expected to be dominated by vibrations associated with the carboxylic acid, the diethylamino group, and the pyridine (B92270) ring.

Key expected vibrational bands for this compound are detailed below. The broad O-H stretching band of the carboxylic acid is a characteristic feature, often spanning a wide frequency range due to hydrogen bonding. researchgate.net The carbonyl (C=O) stretch is another prominent and sharp band. researchgate.net Vibrations of the pyridine ring and the C-N bonds of the diethylamino group also produce distinct signals.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Pyridine Ring | Aromatic C-H stretch | 3100 - 3000 |

| Diethylamino Group | Aliphatic C-H stretch | 2980 - 2850 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Pyridine Ring | C=C and C=N ring stretching | 1600 - 1450 |

| Diethylamino Group | CH₂ and CH₃ bending | 1470 - 1370 |

| Carboxylic Acid | C-O stretch / O-H bend | 1320 - 1210 |

| Diethylamino Group | C-N stretch | 1250 - 1020 |

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both methods probe molecular vibrations, their selection rules differ. In Raman spectroscopy, vibrations that cause a change in molecular polarizability are active. This often makes non-polar bonds and symmetric vibrations, which may be weak in FT-IR, appear strong in the Raman spectrum.

For this compound, FT-Raman analysis would be particularly useful for characterizing the pyridine ring's symmetric breathing modes and the C=C double bond stretches, which typically yield strong Raman signals. researchgate.net In contrast, the highly polar C=O and O-H groups are expected to produce weaker signals compared to their intense absorptions in the FT-IR spectrum. researchgate.net

Surface-Enhanced Raman Scattering (SERS) Investigations of Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govnih.gov SERS studies can provide valuable information about the adsorption mechanism and orientation of a molecule on a surface.

Investigations on similar pyridine carboxylic acids have shown that the adsorption process is often dominated by the interaction between the carboxylate group and the metal surface. nih.gov The nitrogen atom of the pyridine ring may also play a role in the coordination. nih.gov For this compound, it is hypothesized that the molecule would adsorb onto a silver or gold surface primarily via its carboxylate group. This interaction would bring the pyridine ring close to the surface, leading to a significant enhancement of its vibrational modes. The orientation could be further influenced by the diethylamino group. Analysis of the relative enhancement of different vibrational bands can elucidate the molecule's precise orientation upon adsorption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H (Proton) NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their neighboring protons. The structure of this compound suggests the presence of distinct signals for the protons on the pyridine ring, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the diethylamino group, and the acidic proton of the carboxyl group. The pyridine ring protons are expected to appear in the aromatic region, with their chemical shifts and coupling patterns determined by their positions relative to the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| COOH | 11.0 - 13.0 | Singlet (broad) |

| Pyridine Ring H | 7.0 - 9.0 | Doublet, Doublet of Doublets |

| Diethylamino -CH₂- | 3.5 - 4.0 | Quartet |

| Diethylamino -CH₃ | 1.0 - 1.5 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbons of the pyridine ring, the carboxyl group, and the diethylamino group. The chemical shift of the carbonyl carbon is particularly characteristic, appearing far downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 180 |

| Pyridine Ring Carbons | 110 - 160 |

| Diethylamino -CH₂- | 40 - 50 |

| Diethylamino -CH₃ | 10 - 20 |

Conformational Analysis in Solution State

The diethylamino group attached to the pyridine ring is not sterically locked and can rotate around the C-N single bond. This rotation may lead to different stable conformations, or conformers, in solution. The preferred conformation is influenced by steric hindrance and electronic interactions between the diethylamino group and the adjacent parts of the molecule.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to study these conformational preferences. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space, providing information about the proximity of atoms. By observing NOE correlations between the protons of the diethylamino group and the protons on the pyridine ring, it would be possible to determine the dominant conformation of the molecule in a given solvent. However, specific experimental studies on the conformational analysis of this particular compound are not widely available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is expected to be characterized by transitions originating from its aromatic pyridine ring and the carboxylic acid and diethylamino substituents. The UV-Vis spectrum of aromatic molecules is generally dominated by π → π* and n → π* transitions. For pyridine and its derivatives, characteristic absorptions are observed which can be influenced by substituent effects.

The diethylamino group, an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima of the pyridine ring due to the delocalization of the nitrogen lone pair into the aromatic system. Similarly, the carboxylic acid group can also influence the electronic transitions. In acidic conditions, protonation of the pyridine nitrogen may lead to a hypsochromic (blue) shift.

Based on analogous compounds, the expected electronic transitions for this compound are summarized in the table below. Unconjugated carboxylic acids typically show a weak n → π* transition around 200-220 nm, which may be masked by stronger π → π* transitions of the pyridine ring.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~260-280 | > 5,000 |

| n → π | ~300-340 | < 2,000 |

Note: The values presented are estimations based on data for related aminopyridine and nicotinic acid derivatives and are subject to solvent effects and the specific electronic environment of the molecule.

X-ray Diffraction Crystallography for Solid-State Structures

While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be inferred from the crystallographic analysis of analogous aminonicotinic acids and their co-crystals. nih.govnih.gov

Determination of Molecular Conformation and Packing Modes

The molecular conformation of this compound is likely to be nearly planar, with the carboxylic acid group potentially twisted slightly out of the plane of the pyridine ring. The diethylamino group will exhibit a specific conformation of its ethyl chains. Crystal packing will be significantly influenced by the formation of strong intermolecular hydrogen bonds.

In the solid state, aminopyridine carboxylic acids often exist as zwitterions, where the carboxylic proton has transferred to the pyridine nitrogen. nih.gov This leads to strong charge-assisted hydrogen bonds. The packing of molecules is typically dense, driven by the optimization of these non-covalent interactions.

Analysis of Inter- and Intra-Molecular Hydrogen Bonding

Hydrogen bonding is a dominant feature in the solid-state structure of aminopyridine carboxylic acids. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amino -NH, or the protonated pyridine N⁺-H) and acceptors (the pyridine nitrogen and the carbonyl oxygen) allows for a rich variety of hydrogen bonding motifs.

Intermolecular Hydrogen Bonding: The most common and robust interaction is the formation of a cyclic hydrogen-bonded motif between the carboxylic acid group of one molecule and the pyridine nitrogen of another. nih.gov In the case of zwitterionic forms, strong N⁺-H···O⁻ hydrogen bonds are formed. nih.gov These interactions typically lead to the formation of dimers or chains.

Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the diethylamino nitrogen, although this is less likely than the formation of strong intermolecular synthons. In the crystal structure of 2-aminonicotinic acid, an intramolecular N—H...O hydrogen bond is observed. nih.gov

A common supramolecular synthon observed in the co-crystals of aminopyridines and carboxylic acids is the R²₂(8) ring motif, which involves a pair of N—H···O and O—H···N hydrogen bonds between the two components. nih.govnih.gov

Elucidation of Supramolecular Network Formation

The interplay of intermolecular hydrogen bonds dictates the formation of extended supramolecular networks. For aminonicotinic acids, these networks can range from one-dimensional chains to two- or three-dimensional architectures. nih.govnih.gov The diethylamino group can also participate in weaker C—H···O or C—H···N interactions, further stabilizing the crystal lattice.

Crystal Structure Analysis of Complexes Involving Dialkylaminopyridine-3-carboxylic Acid

While no crystal structures of metal complexes with this compound are reported, studies on related nicotinic acid complexes provide insight into its potential coordination behavior. Nicotinic acid and its derivatives are known to coordinate to metal ions through the pyridine nitrogen and/or the carboxylate oxygen atoms. orientjchem.org

The presence of the diethylamino group can influence the electronic properties of the pyridine ring, potentially affecting the coordination strength. The steric bulk of the diethylamino group might also play a role in the geometry of the resulting metal complex. It is expected that this compound would act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and one of the carboxylate oxygens, forming a stable chelate ring.

Table 2: Summary of Anticipated Crystallographic and Hydrogen Bonding Parameters for this compound (based on analogues)

| Parameter | Anticipated Feature/Value | Reference Compound(s) |

| Crystal System | Monoclinic or Orthorhombic | 2-aminonicotinic acid nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | 2-aminonicotinic acid nih.gov |

| Dominant Supramolecular Synthon | R²₂(8) ring motif | Aminopyridine-acid co-crystals nih.govnih.gov |

| Intermolecular H-bond distances (N···O) | 2.6 - 2.9 Å | 2-aminonicotinic acid nih.gov |

| Molecular Form in Solid State | Likely Zwitterionic | 2-aminonicotinic acid nih.gov |

Computational Chemistry and Theoretical Investigations of Pyridine 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-31G** or 6-311++G(d,p), have demonstrated a strong correlation between calculated and experimental data for pyridine (B92270) systems, offering a balance of accuracy and computational efficiency. epstem.netjocpr.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridine-3-carboxylic acid and its derivatives, a key structural feature is the orientation of the carboxylic acid group (-COOH) relative to the pyridine ring. dergipark.org.tr Studies on nicotinic acid have identified stable conformers based on the rotation around the C-C bond connecting the carboxyl group to the ring. researchgate.net

In the case of 6-(Diethylamino)pyridine-3-carboxylic acid, the geometry would be influenced by both the carboxylic acid and the diethylamino substituents. The diethylamino group, with its flexible ethyl chains, would introduce additional conformational possibilities.

Beyond the monomeric state, pyridine-3-carboxylic acid is known to form stable hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two separate molecules typically interact to form a cyclic structure, a common motif in carboxylic acids. This intermolecular hydrogen bonding significantly influences the compound's physical and spectroscopic properties. It is highly probable that this compound would also exhibit such dimeric structures in the solid state or in non-polar solvents.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Carbonyl bond within the carboxylic acid group. jocpr.com |

| C-O Bond Length | ~1.36 Å | Single bond within the carboxylic acid group. jocpr.com |

| O-H Bond Length | ~0.97 Å | Hydroxyl bond within the carboxylic acid group. jocpr.com |

| Pyridine C-C Bond Length | ~1.39 Å | Aromatic carbon-carbon bond in the pyridine ring. jocpr.com |

| Pyridine C-N Bond Length | ~1.34 Å | Aromatic carbon-nitrogen bond in the pyridine ring. jocpr.com |

| C-N-C Bond Angle | ~117-118° | Indicates a neutral pyridine ring. mdpi.com |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsional movements. jocpr.comresearchgate.net For pyridine derivatives, characteristic frequencies are associated with the pyridine ring, the carboxylic acid group, and any other substituents. materialsciencejournal.orgelixirpublishers.com

For this compound, the calculated spectrum would feature:

Pyridine Ring Modes : C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. materialsciencejournal.org C=C and C=N ring stretching vibrations are found in the 1600-1400 cm⁻¹ range. elixirpublishers.com Ring breathing modes are also characteristic and appear at lower frequencies (~1000 cm⁻¹). materialsciencejournal.org

Carboxylic Acid Modes : The O-H stretching vibration gives rise to a characteristic broad band, often centered around 3000 cm⁻¹. mdpi.com The C=O carbonyl stretch is a strong, sharp band typically found in the 1715-1680 cm⁻¹ region. elixirpublishers.com

Diethylamino Group Modes : C-H stretching modes from the ethyl groups would be present in the 3000-2850 cm⁻¹ range, while C-N stretching vibrations would appear at lower frequencies.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3650 - 3000 | Carboxylic acid hydroxyl group. mdpi.com |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine ring C-H bonds. materialsciencejournal.org |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Diethylamino ethyl groups. |

| C=O Stretch | 1715 - 1680 | Carboxylic acid carbonyl group. elixirpublishers.com |

| C=C / C=N Ring Stretch | 1600 - 1400 | Pyridine ring stretching modes. elixirpublishers.com |

| C-O Stretch | 1320 - 1210 | Carboxylic acid C-O bond. |

| C-N Stretch | 1382 - 1266 | Pyridine ring and diethylamino group. elixirpublishers.com |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter for predicting a molecule's reactivity and stability. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-donating diethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group influences the LUMO. The net effect would likely be a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. epstem.net

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.comnih.gov |

| E_LUMO | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.comnih.gov |

| E_gap (LUMO-HOMO) | ~4.0 to ~4.5 | Energy gap; a smaller gap indicates higher reactivity. epstem.netnih.gov |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jocpr.com The MESP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, strong negative potentials would be located around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.

Positive Regions (Blue) : These areas are electron-deficient and are favorable for nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential.

Neutral Regions (Green) : These areas have a near-zero potential.

The MESP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

For this compound, significant donor-acceptor interactions would be expected:

Delocalization of the lone pair electrons from the diethylamino nitrogen into the antibonding π* orbitals of the pyridine ring.

Interactions between the lone pairs on the carboxylic oxygen atoms and the antibonding orbitals of adjacent atoms.

Hyperconjugative interactions involving the C-H and C-C bonds of the ethyl groups.

These charge delocalization effects are crucial for stabilizing the molecular structure.

While MESP provides a general picture of reactivity, Fukui functions offer a more quantitative, atom-specific measure of local reactivity. Derived from conceptual DFT, Fukui functions indicate how the electron density at a specific atom changes upon the addition or removal of an electron. dergipark.org.tr

f+(r) : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+(r) value is the most likely site to accept an electron.

f-(r) : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f-(r) value is the most likely site to donate an electron.

Dual Descriptor (Δf(r)) : The difference between f+(r) and f-(r). A positive value indicates a site prone to nucleophilic attack, while a negative value indicates a site for electrophilic attack. dergipark.org.tr

For pyridine-3-carboxylic acid derivatives, Fukui analysis can precisely identify which carbon or nitrogen atoms on the ring are most susceptible to attack, providing detailed insight into the molecule's regioselectivity in chemical reactions. dergipark.org.tr

Solvent Effects Modeling (e.g., PCM/UAHF Solvation Model)

The Polarizable Continuum Model (PCM), often used with various atomic radii sets like the United Atom Topological Model on the Hartree-Fock surface (UAHF), is a powerful method for estimating the effects of a solvent on a molecule's properties. This approach is instrumental in understanding reaction mechanisms and predicting chemical behavior in solution. For instance, studies on related compounds like 4-(dimethylamino)pyridine (DMAP) have utilized PCM to estimate solvent effects in catalyzed reactions, such as the acetylation of alcohols. These theoretical investigations help elucidate the energetically most favorable reaction pathways. However, no specific studies employing the PCM/UAHF model for this compound have been found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational chemistry for predicting the electronic absorption spectra of molecules. It is frequently used to understand the electronic transitions within charge-transfer complexes and other organic compounds. For example, TD-DFT calculations, often combined with a PCM approach, have been successfully used to correlate the computed electronic spectra of complexes involving derivatives like 4-dimethylaminopyridine (B28879) with experimental outcomes. Such analyses provide insights into the nature of electronic excitations. Nevertheless, a TD-DFT analysis of the electronic spectra of this compound is not available in the current body of scientific literature.

Advanced Computational Analyses in Structure-Property Relationships

Advanced computational techniques are vital for correlating the structure of a molecule with its macroscopic properties. These methods can reveal subtle details about molecular stability and interactions within a crystalline environment.

The Harmonic Oscillator Stabilization Energy (HOSE) model is a computational tool used to assess the aromaticity and electron delocalization in cyclic systems. By comparing the geometry of a given molecule with a reference structure, it quantifies the stabilization energy gained from pi-electron delocalization. While HOSE calculations are valuable for understanding the electronic structure of aromatic and quasi-aromatic systems, there are no published reports of HOSE calculations being performed on this compound to analyze its aromatic character or the influence of its substituents.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. This analysis has been applied to various pyridine derivatives to understand their supramolecular chemistry. For example, in the crystal structures of related compounds, Hirshfeld surface analysis has been used to confirm the importance of hydrogen bonding and other weak interactions in establishing the packing of molecules. However, a crystal structure for this compound has not been determined, and consequently, no Hirshfeld surface analysis has been reported.

Catalytic Applications and Mechanistic Insights of Dialkylaminopyridines

General Principles of Dialkylaminopyridines (DMAP and Analogues) as Nucleophilic Catalysts

Dialkylaminopyridines are a class of organic compounds that have gained prominence as highly efficient nucleophilic catalysts. Their catalytic activity stems from the enhanced nucleophilicity of the pyridine (B92270) nitrogen atom, a consequence of the electron-donating dialkylamino group. This heightened nucleophilicity allows them to be potent catalysts in a variety of chemical reactions.

Application in Acylation Reactions of Alcohols and Amines

One of the most significant applications of dialkylaminopyridines is in the acylation of alcohols and amines. These reactions are fundamental in organic synthesis for the introduction of acyl groups, which can serve as protecting groups or as a means to modify the properties of a molecule. The high catalytic activity of compounds like DMAP allows for the acylation of even sterically hindered alcohols and less reactive amines under mild conditions, often with high yields.

Facilitation of Esterification and Amide Formation

Closely related to acylation, dialkylaminopyridines are extensively used to facilitate esterification and amide formation. In these reactions, the catalyst activates a carboxylic acid, typically in the presence of a coupling agent, to form a highly reactive intermediate that is then readily attacked by an alcohol or an amine to form the corresponding ester or amide.

Mechanistic Pathways of Dialkylaminopyridine-Catalyzed Reactions

The catalytic cycle of dialkylaminopyridines in acylation and related reactions is well-understood and proceeds through a distinct mechanistic pathway.

Nucleophilic Attack and Acylpyridinium Ion Pair Formation

The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen of the dialkylaminopyridine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride). This step results in the formation of a highly reactive N-acylpyridinium ion, paired with the corresponding counter-ion. This acylpyridinium ion is significantly more electrophilic than the initial acylating agent, rendering it more susceptible to attack by a nucleophile.

Reaction Kinetics and Rate Law Determination (e.g., Reaction Progress Kinetic Analysis)

The kinetics of dialkylaminopyridine-catalyzed reactions have been extensively studied to elucidate the reaction mechanism and determine the rate-determining step. Techniques such as Reaction Progress Kinetic Analysis (RPKA) are employed to monitor the reaction progress over time and derive the rate law. These studies typically reveal the dependence of the reaction rate on the concentrations of the catalyst, substrate, and acylating agent, providing valuable insights into the catalytic cycle.

Theoretical Validation of Catalytic Mechanisms

Computational chemistry plays a crucial role in validating the proposed catalytic mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and provide a detailed understanding of the electronic effects that govern the catalytic activity. These theoretical studies have consistently supported the nucleophilic catalysis pathway for dialkylaminopyridines.

In the context of 6-(diethylamino)pyridine-3-carboxylic acid, it is plausible to hypothesize that it would follow these general principles of nucleophilic catalysis. The diethylamino group at the 6-position should enhance the nucleophilicity of the pyridine nitrogen, a prerequisite for its function as a nucleophilic catalyst. However, the presence of the carboxylic acid group at the 3-position introduces an element of complexity. This group could potentially influence the catalyst's solubility, basicity, and its interaction with substrates and intermediates, possibly leading to unique catalytic properties that differ from those of traditional dialkylaminopyridines.

The lack of specific research on the catalytic applications of this compound presents a clear opportunity for future investigation. Detailed experimental and theoretical studies are required to ascertain its catalytic efficacy, delineate its mechanistic pathways, and explore its potential in organic synthesis. Until such studies are conducted, its role in the vast field of nucleophilic catalysis remains an open and intriguing question.

Optimization of Catalytic Performance and Reaction Conditions

The catalytic efficacy of this compound and related dialkylaminopyridine (DAAP) derivatives is highly dependent on the meticulous optimization of reaction conditions. Factors such as the catalyst structure, solvent, temperature, and nature of reagents can significantly influence reaction outcomes, including yield, selectivity, and reaction rates. Research into analogous aminopyridine catalysts provides a framework for understanding how these parameters can be fine-tuned to achieve optimal performance.

A significant area of application for aminopyridine catalysts is in acylation and esterification reactions. The nucleophilicity of the pyridine nitrogen is a key determinant of catalytic activity. Studies on 4-(dialkylamino)pyridines (DAAPs) show that structural modifications to the catalyst can substantially improve activity and selectivity. For instance, introducing bulky substituents can enhance site-selectivity in reactions involving substrates with multiple reactive sites. researchgate.net

In the context of optimizing a catalytic process, a systematic approach is typically employed where individual reaction parameters are varied while others are held constant. For example, in a multicomponent condensation reaction to synthesize 2-amino-2-chromenes, various catalysts were screened. While many catalysts showed no product formation, 4-(dimethylamino)pyridine (DMAP) was found to be remarkably effective, particularly under microwave irradiation. acgpubs.org Further optimization revealed that a catalyst loading of 10 mol% provided excellent yields in a solvent-free system. acgpubs.org

The following table illustrates the effect of different catalysts on the yield of a model reaction, highlighting the superior performance of DMAP.

Table 1: Catalyst Screening for the Synthesis of 2-amino-2-chromenes

| Entry | Catalyst (10 mol%) | Conditions | Yield (%) |

|---|---|---|---|

| 1 | None | 60°C, no solvent | No reaction |

| 2 | β-CD | RT, solvent | No reaction |

| 3 | Alum | RT, solvent | No reaction |

| 4 | Bi(NO₃)₃·5H₂O | RT, solvent | No reaction |

| 5 | DBU | MW, no solvent | < 60 |

| 6 | DMAP | MW, no solvent | 94 |

Data sourced from a study on multicomponent condensation reactions. acgpubs.org

Solvent choice is another critical parameter. While solvent-free conditions are often preferred for green chemistry, the polarity and coordinating ability of a solvent can play a crucial role. In ruthenium-catalyzed amination of aminopyridines, for example, comprehensive screening led to the selection of n-heptane as the optimal solvent for achieving high yields. thieme-connect.de

Temperature also has a profound impact on reaction kinetics and selectivity. For the aforementioned ruthenium-catalyzed amination, the optimal temperature was determined to be 120°C. thieme-connect.de Lower temperatures could lead to sluggish reactions, while higher temperatures might promote side reactions or catalyst decomposition.

The electronic properties of substituents on the aminopyridine ring can be tuned to optimize catalytic activity. In the electrocatalytic reduction of CO2 using Rhenium(bpy) complexes, substituents with moderate electron-donating ability increased catalytic activity compared to the unsubstituted complex. acs.org This principle suggests that the diethylamino group in this compound, being an electron-donating group, likely enhances the nucleophilicity and catalytic activity of the pyridine ring.

The table below summarizes the optimization of catalyst loading for the DMAP-catalyzed synthesis of 2-amino-2-chromene, demonstrating that performance peaks at a specific concentration.

Table 2: Optimization of Catalyst Loading for DMAP

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 10 | 65 |

| 2 | 5 | 8 | 82 |

| 3 | 10 | 5 | 94 |

| 4 | 15 | 5 | 94 |

| 5 | 20 | 5 | 95 |

Data illustrates the effect of DMAP concentration on product yield under solvent-free microwave conditions. acgpubs.org

Mechanistic understanding is crucial for rational optimization. For instance, in the acylation of inert alcohols catalyzed by 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl), the mechanism involves the direct formation of an N-acylpyridinium chloride intermediate. acs.org This key intermediate is then attacked by the alcohol to yield the product and regenerate the catalyst. acs.org Understanding this cycle allows researchers to select conditions that favor the formation and consumption of the active catalytic species.

Ultimately, the optimization of catalytic performance for compounds like this compound involves a multi-parameter approach. Drawing insights from studies on similar catalysts like DMAP and other substituted aminopyridines allows for a targeted strategy to enhance reaction efficiency, yield, and selectivity for specific applications. researchgate.netacgpubs.org

Ligand Chemistry and Coordination Chemistry of Pyridine 3 Carboxylic Acid Ligands

Coordination Modes of Pyridine-3-carboxylic Acid Derivatives with Metal Centers

While direct experimental data for 6-(Diethylamino)pyridine-3-carboxylic acid is unavailable, its coordination behavior can be predicted by examining its structural features and comparing it to related ligands like nicotinic acid and its derivatives. researchgate.netnih.gov The ligand possesses two primary donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows for a variety of coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or one of the carboxylate oxygen atoms. Coordination solely through the pyridine nitrogen is common for pyridine-based ligands. jscimedcentral.com

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygen atoms. This is a common binding mode for nicotinic acid and its derivatives. nih.gov

Bridging Coordination: The carboxylate group can act as a bridge between two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimeric or polymeric structures.

Combined Chelation and Bridging: It is also possible for the ligand to chelate to one metal center while simultaneously using the carboxylate group to bridge to another, leading to more complex multi-dimensional structures.

The presence of the bulky and electron-donating diethylamino group at the 6-position is expected to influence the coordination behavior. This group can sterically hinder certain coordination modes and electronically affect the donor strength of the pyridine nitrogen, potentially favoring specific geometric arrangements around the metal center.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for preparing complexes of pyridine-carboxylic acids. dergipark.org.tr These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

General Synthetic Approach: A common method involves dissolving the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals) and this compound in a solvent such as water, ethanol (B145695), methanol, or a mixed solvent system. The reaction mixture is often heated and stirred, and the resulting complex may precipitate upon cooling or with the addition of a less polar solvent. The pH of the solution can be a critical factor, as it affects the deprotonation of the carboxylic acid group.

Physicochemical Characterization Techniques: Once synthesized, the physicochemical properties of the complexes would be characterized using a range of analytical techniques:

Elemental Analysis (CHN Analysis): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and C=N bonds, as well as the appearance of new bands corresponding to metal-nitrogen and metal-oxygen bonds, provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal center.

Conductivity Measurements: To determine the electrolytic nature of the complexes.

Structural Elucidation of Coordination Compounds (e.g., Distorted Octahedral, Square Planar Geometries)

The precise geometry of metal complexes with this compound would be definitively determined by single-crystal X-ray diffraction. Based on analogous structures, several coordination geometries are plausible depending on the metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net

Commonly observed geometries for transition metal complexes with pyridine-carboxylate ligands include:

Distorted Octahedral: This is a very common geometry for many transition metal ions, such as Co(II), Ni(II), and Cu(II). In a hypothetical [M(L)₂(H₂O)₂] complex (where L is the deprotonated 6-(diethylamino)pyridine-3-carboxylate ligand), the two ligands could coordinate in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen, with two water molecules occupying the remaining coordination sites.

Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). A complex of the type [M(L)₂] could adopt a square planar geometry with the two ligands arranged in either a cis or trans configuration.

Tetrahedral: This geometry is common for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) complexes.

The table below presents hypothetical structural data for a distorted octahedral complex of a divalent transition metal with 6-(diethylamino)pyridine-3-carboxylate, based on known structures of similar complexes.

| Parameter | Hypothetical Value | Basis for Prediction |

|---|---|---|

| Metal-Nitrogen (Pyridine) Bond Length | 2.0 - 2.2 Å | Typical M-N bond lengths in pyridine-metal complexes. |

| Metal-Oxygen (Carboxylate) Bond Length | 1.9 - 2.1 Å | Typical M-O bond lengths in carboxylate-metal complexes. |

| N-M-O Bite Angle | 75 - 85° | Expected chelate ring strain for this type of ligand. |

| Coordination Geometry | Distorted Octahedral | Common for many divalent first-row transition metals. |

Influence of Ligand Structure on Supramolecular Architecture in Complexes

Hydrogen Bonding: If the complex contains coordinated water molecules or if the carboxylic acid is not deprotonated, hydrogen bonding would be a significant factor in the supramolecular assembly. The carboxylate oxygens are excellent hydrogen bond acceptors.

π-π Stacking: The pyridine rings of the ligands can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face. This is a common feature in the crystal structures of complexes with aromatic ligands.

The interplay of these interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. The specific nature of the supramolecular architecture would depend on the metal ion, the presence of counter-ions, and any solvent molecules incorporated into the crystal lattice.

Theoretical Investigations of Metal-Ligand Interactions in Coordination Compounds

Theoretical investigations, primarily using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and the electronic structure of coordination compounds. While no specific theoretical studies on this compound complexes are available, we can predict the focus of such investigations based on studies of similar systems. nih.gov

A theoretical study of these complexes would likely involve:

Geometry Optimization: Calculation of the most stable three-dimensional structure of the complex to compare with experimental data (if available) and to predict bond lengths and angles.

Electronic Structure Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity of the complex.

Natural Bond Orbital (NBO) Analysis: To quantify the charge distribution within the molecule and to analyze the nature of the metal-ligand bonds (i.e., the degree of ionic vs. covalent character).

Quantum Theory of Atoms in Molecules (QTAIM): To further characterize the bonding interactions within the complex.

Applications in Advanced Materials Science

Corrosion Inhibition by Pyridine-3-carboxylic Acid Derivatives

Pyridine-3-carboxylic acid and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)

The primary mechanism of corrosion inhibition by pyridine-3-carboxylic acid derivatives is the adsorption of the inhibitor molecules onto the metal surface. This process can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. Physisorption occurs due to electrostatic interactions between charged metal surfaces and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal.

The adsorption behavior of these inhibitors often conforms to specific adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. The Langmuir adsorption isotherm is frequently used to model this process, suggesting the formation of a monolayer of inhibitor molecules on the metal surface. electrochemsci.orgresearchgate.net The model assumes that each adsorption site on the metal surface can hold only one inhibitor molecule and that the adsorption energy is uniform across all sites. The adsorption process involves the replacement of water molecules from the metal surface by the organic inhibitor molecules. electrochemsci.orgmdpi.com The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the pyridine (B92270) ring, facilitates strong adsorption onto the metal. electrochemsci.org

Influence of Molecular Structure on Inhibition Efficiency

The effectiveness of a pyridine-based corrosion inhibitor is intrinsically linked to its molecular structure. researchgate.netmdpi.com Several structural features of 6-(Diethylamino)pyridine-3-carboxylic acid contribute to its potential as a high-performance inhibitor:

Heteroatoms: The presence of nitrogen in the pyridine ring and oxygen atoms in the carboxylic group act as active centers for adsorption. researchgate.net These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming stable coordinate bonds.

π-Electrons: The aromatic pyridine ring provides a source of π-electrons, which can interact with the metal surface, further strengthening the adsorption bond. nih.gov

Electron-Donating Groups: The diethylamino group is a strong electron-donating substituent. It increases the electron density on the pyridine ring and the nitrogen atom, enhancing the molecule's ability to donate electrons to the metal surface. researchgate.net This leads to stronger adsorption and, consequently, higher inhibition efficiency compared to unsubstituted pyridine derivatives. researchgate.netmdpi.com

Carboxylic Acid Group: The carboxylic acid group can also participate in the adsorption process, either through its oxygen atoms or by interacting with surface oxides. Its position on the ring can influence the orientation of the adsorbed molecule and may introduce steric effects that impact the packing density of the protective film. researchgate.net

The synergistic effect of these structural elements results in a stable, protective film that isolates the metal from the corrosive environment.

| Feature | Influence on Corrosion Inhibition |

| Pyridine Ring | Provides π-electrons for interaction with the metal surface. |

| Nitrogen Heteroatom | Acts as an active center for chemisorption via lone pair electron donation. |

| Carboxylic Acid Group | Provides additional adsorption sites through oxygen atoms. |

| Diethylamino Group | Increases electron density on the molecule, enhancing its adsorption capability. |

Electrochemical Investigations of Inhibitor Performance

The performance of corrosion inhibitors is typically evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor will cause a significant decrease in the corrosion current density. Studies on similar pyridine derivatives show that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. electrochemsci.orgmdpi.comnih.gov This is observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface. In the presence of an inhibitor like a pyridine-3-carboxylic acid derivative, EIS results typically show an increase in the charge transfer resistance (Rct). nih.gov This indicates that the inhibitor film is impeding the flow of charge at the interface, thereby slowing down the corrosion process. The formation of a protective layer also leads to a decrease in the double-layer capacitance (Cdl).

| Electrochemical Parameter | Effect of an Effective Pyridine-Derivative Inhibitor |

| Corrosion Current (icorr) | Decreases |

| Charge Transfer Resistance (Rct) | Increases |

| Double Layer Capacitance (Cdl) | Decreases |

| Inhibition Type | Typically Mixed (Anodic and Cathodic) |

Application in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, organic dyes are crucial components of Dye-Sensitized Solar Cells (DSSCs). These dyes function as light absorbers, and their molecular structure is engineered to optimize light harvesting and electron transfer processes. The typical architecture of these dyes is a Donor-π-Acceptor (D-π-A) framework, where the acceptor part also serves to anchor the dye to a semiconductor surface, commonly titanium dioxide (TiO2). researchgate.net

Role of Carboxylic Acid Anchoring Positions in Dye Performance

The anchoring group is a critical component of the dye molecule, as it ensures strong adsorption onto the TiO2 surface and facilitates the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the semiconductor. acs.orgnih.gov The carboxylic acid group is one of the most traditionally used and effective anchoring groups in DSSCs. acs.orgresearchgate.net

The position of the carboxylic acid group on the pyridine ring is a key determinant of the dye's performance. cnr.it For a derivative like this compound, the carboxylic acid at the 3-position (nicotinic acid derivative) dictates the electronic coupling and the spatial orientation of the dye relative to the TiO2 surface. This positioning influences the rate and efficiency of electron injection, a fundamental step in the photovoltaic conversion process. researchgate.net Different isomers (with the carboxyl group at other positions) would exhibit varied adsorption geometries and, consequently, different photovoltaic characteristics. cnr.it

Effects of Donating Groups (e.g., Diethylamino) on Electronic and Optical Properties

In the D-π-A structure of a DSSC dye, the diethylamino group functions as a potent electron donor. The inclusion of such a group has profound effects on the dye's essential properties:

Electronic Properties: The electron-donating nature of the diethylamino group raises the energy level of the dye's highest occupied molecular orbital (HOMO). nih.gov This is crucial for efficient dye regeneration, where the oxidized dye is reduced by the electrolyte after electron injection. The energy difference between the HOMO and LUMO (the energy gap) is also reduced, which directly impacts the light absorption characteristics of the dye. nih.gov

Optical Properties: A smaller energy gap generally leads to a bathochromic (red) shift in the dye's absorption spectrum. nih.govbohrium.com This means the dye can absorb light of longer wavelengths, allowing it to capture a larger portion of the solar spectrum. This enhanced light-harvesting efficiency (LHE) is a key factor in improving the short-circuit current density (Jsc) of the solar cell. bohrium.com Dyes incorporating strong donor groups like dialkylamines often exhibit improved molar extinction coefficients, further contributing to their light-harvesting capabilities. researchgate.net

| Property | Effect of Diethylamino Donor Group |

| HOMO Energy Level | Increased (less negative) |

| Energy Gap (HOMO-LUMO) | Decreased |

| Absorption Spectrum (λmax) | Red-shifted (longer wavelengths) |

| Light Harvesting Efficiency (LHE) | Increased |

The strategic combination of a diethylamino donor group with a pyridine-3-carboxylic acid acceptor/anchor framework in a single molecule represents a targeted approach to molecular engineering for high-performance materials in both corrosion science and solar energy conversion.

Mechanisms of Intramolecular Charge Transfer (ICT) in Chromophores

The functionality of chromophores incorporating the this compound scaffold in advanced materials is fundamentally linked to the process of intramolecular charge transfer (ICT). This phenomenon involves the photoinduced redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion through a π-conjugated bridge. In this specific compound, the diethylamino group serves as a potent electron donor (D), while the pyridine ring, substituted with an electron-withdrawing carboxylic acid group, functions as the electron acceptor (A).

Upon absorption of light, the molecule transitions from its ground state to an excited state. This excitation can lead to a significant transfer of electron density from the nitrogen atom of the diethylamino group across the pyridine ring to the carboxylic acid moiety. The process can be conceptualized through the following key states:

Locally Excited (LE) State: Immediately following photoexcitation, the molecule may exist in a locally excited state, where the electron distribution is similar to the ground state.

Intramolecular Charge Transfer (ICT) State: From the LE state, the molecule can relax into a more stable, charge-separated ICT state. In polar solvents, this charge transfer state is significantly stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov The emission from this state is often referred to as ICT emission. researchgate.net

The efficiency and characteristics of the ICT process are heavily influenced by the molecular geometry and the surrounding environment. For instance, in some related dimethylamino-styryl-imidazo-pyridine systems, the emission in nonpolar solvents occurs from a locally excited state, while in polar solvents, it originates from a planar intramolecular charge transfer (PICT) state. nih.gov Theoretical calculations on similar structures suggest that twisting of molecular components can lead to different types of charge transfer states, such as twisted intramolecular charge transfer (TICT) states, although this is not always the favored pathway. nih.govresearchgate.net The dipolar interaction with solvent molecules plays a crucial role in stabilizing the system in both its ground and excited states. nih.gov

The fundamental components driving the ICT mechanism in chromophores based on this structure are summarized in the table below.

| Component | Role | Description |

| Diethylamino Group | Electron Donor (D) | The lone pair of electrons on the nitrogen atom is readily available for donation upon photoexcitation. |

| Pyridine Ring | π-Conjugated Bridge | Facilitates the efficient transfer of the electron from the donor to the acceptor. |

| Carboxylic Acid Group | Electron Acceptor (A) | As an electron-withdrawing group, it pulls electron density towards itself, creating the charge separation characteristic of the ICT state. |

This controlled, light-induced charge separation is the cornerstone of their application in materials like dye-sensitized solar cells and fluorescent probes.

Dye-Metal Oxide Anchoring Mechanisms

The successful integration and performance of this compound as a dye sensitizer (B1316253) in applications like dye-sensitized solar cells (DSSCs) depend critically on its ability to firmly attach, or "anchor," to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.netmdpi.com The carboxylic acid group (–COOH) is the primary functional group responsible for this anchoring. jfn.ac.lkresearchgate.net A strong bond between the dye and the semiconductor surface is essential for ensuring efficient electron injection from the excited dye molecule into the conduction band of the metal oxide. researchgate.net

The anchoring of the carboxylic acid group to the TiO₂ surface can occur through several binding modes:

Monodentate Ester-like Linkage: One of the oxygen atoms of the carboxylic group binds to a single titanium ion on the surface.

Bidentate Bridging: The two oxygen atoms of the deprotonated carboxylate group (–COO⁻) bridge between two adjacent titanium ions. This is often considered a very stable and effective binding mode for efficient electron transfer.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same titanium ion on the surface.

Theoretical studies on similar pyridine-based dyes have shown that the carboxylic acid anchor promotes pronounced electronic interactions between the dye's π* level and the TiO₂ conduction band. researchgate.net This strong electronic coupling is crucial for facilitating rapid and efficient electron injection, a key process for high-performance solar cells. researchgate.net The calculated adsorption energies for dyes with carboxylic acid anchors on TiO₂ surfaces suggest a strong and stable attachment. researchgate.net In some related systems, it has been noted that amino groups could also potentially participate in a "dual-mode anchoring," though the carboxylic acid provides the primary and most robust linkage. researchgate.net

The table below summarizes the principal anchoring mechanisms for carboxylic acid groups on a metal oxide surface.

| Anchoring Mode | Description |

| Monodentate | One carboxyl oxygen atom binds to one surface metal ion. |

| Bidentate Bridging | Two carboxyl oxygen atoms bridge two different surface metal ions. |

| Bidentate Chelating | Two carboxyl oxygen atoms bind to a single surface metal ion. |

The selection of the carboxylic acid group as the anchor is a deliberate design choice aimed at maximizing both the stability of the dye on the semiconductor surface and the electronic efficiency of the charge transfer process at the dye-semiconductor interface. jfn.ac.lkresearchgate.net

Biochemical Interactions and Enzyme Inhibition Studies

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The interaction of small molecules with proteins is fundamental to their biological activity. The functional groups within 6-(Diethylamino)pyridine-3-carboxylic acid suggest a high potential for forming stable complexes with protein targets.